

Synthesis and Characterization of Methyl nicotinate-d4: A Technical Guide

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Compound of Interest

Compound Name: Methyl nicotinate-d4

Cat. No.: B1433914

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Methyl nicotinate-d4**. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative bioanalysis. This document outlines a detailed synthetic protocol, methods for purification and characterization, and a summary of its key physicochemical and spectroscopic properties.

Introduction

Methyl nicotinate-d4 is a deuterated analog of methyl nicotinate, the methyl ester of nicotinic acid (Niacin or Vitamin B3). The incorporation of four deuterium atoms onto the pyridine ring provides a stable isotopic label, rendering the molecule easily distinguishable from its endogenous or unlabeled counterparts by mass spectrometry. This property is crucial for its use as a tracer in drug metabolism and pharmacokinetic (DMPK) studies and as an internal standard in analytical methods to ensure accuracy and precision.^[1] The specific isotopomer discussed in this guide is methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate.

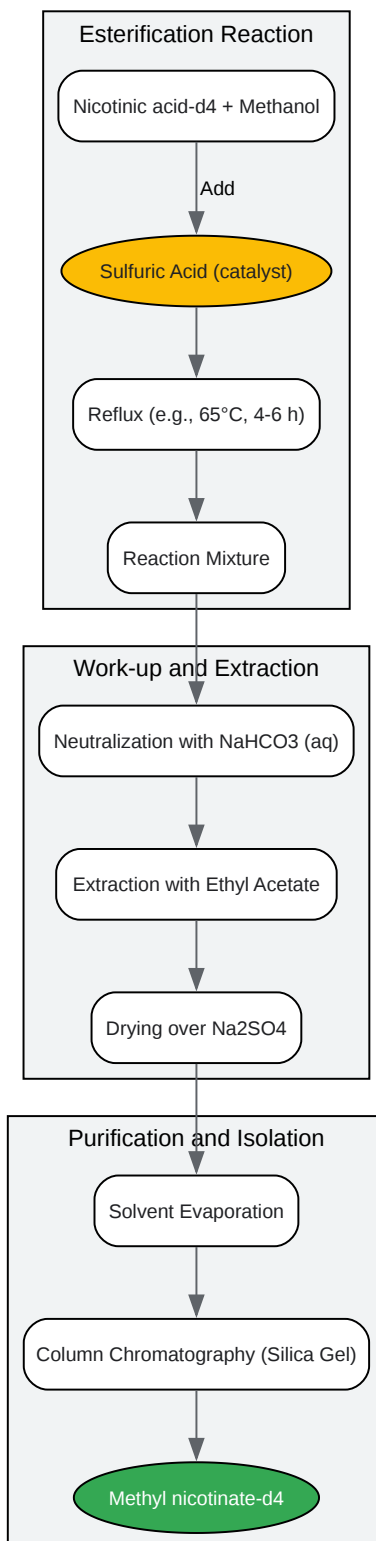
Synthesis of Methyl nicotinate-d4

The most direct and efficient method for the synthesis of **Methyl nicotinate-d4** is through the Fischer esterification of commercially available Nicotinic acid-d4 with methanol in the presence of a strong acid catalyst.

Synthesis Workflow

The overall workflow for the synthesis and purification of **Methyl nicotinate-d4** is depicted below.

Synthesis and Purification Workflow for Methyl nicotinate-d4

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Caption: A flowchart illustrating the key stages in the synthesis and purification of **Methyl nicotinate-d4**.

Experimental Protocol

Materials:

- Nicotinic acid-d4 (Pyridine-2,4,5,6-d4-3-carboxylic acid)
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel (for column chromatography)
- Hexane
- Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Nicotinic acid-d4 (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension. The mixture will become warm and the solid will dissolve.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

- **Work-up:** After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield **Methyl nicotinate-d4** as a white solid.

Characterization of Methyl nicotinate-d4

The structure and purity of the synthesized **Methyl nicotinate-d4** should be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

Property	Value
Chemical Formula	C ₇ H ₃ D ₄ NO ₂
Molecular Weight	141.16 g/mol
CAS Number	345909-99-1
Appearance	White to off-white solid
Purity (Isotopic)	Typically ≥98 atom % D
Solubility	Soluble in methanol, ethanol, chloroform, ethyl acetate

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Methyl nicotinate-d4** and provide a comparison with its non-deuterated analog.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Methyl nicotinate	9.22	s	1H	H-2
	8.78	d	1H	H-6
	8.30	dt	1H	H-4
	7.40	dd	1H	H-5
	3.95	s	3H	-OCH ₃
Methyl nicotinate-d4	3.95	s	3H	-OCH ₃

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

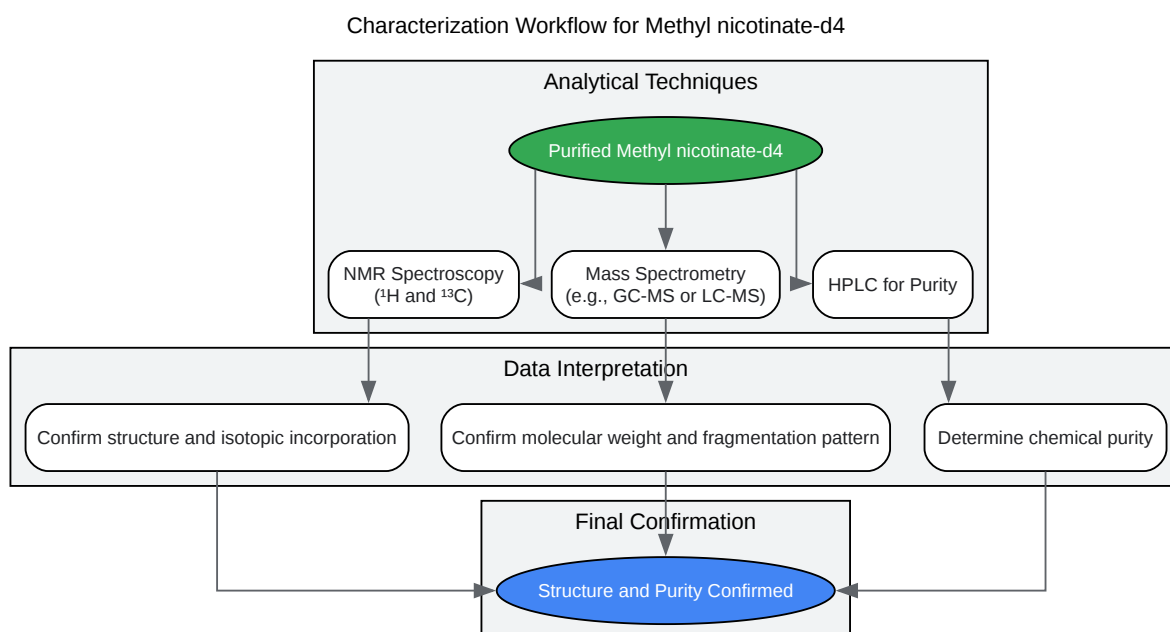
Compound	Chemical Shift (δ , ppm)	Assignment
Methyl nicotinate	165.5	C=O
153.2	C-6	
151.0	C-2	
137.1	C-4	
126.5	C-3	
123.5	C-5	
52.4	-OCH ₃	
Methyl nicotinate-d ₄	165.5	C=O
(triplet, smaller peak)	C-D (C-6)	
(triplet, smaller peak)	C-D (C-2)	
(triplet, smaller peak)	C-D (C-4)	
126.5	C-3	
(triplet, smaller peak)	C-D (C-5)	
52.4	-OCH ₃	

Note: In the ¹³C NMR spectrum of the deuterated compound, the signals for the deuterated carbons (C-2, C-4, C-5, C-6) will appear as triplets (due to C-D coupling) with significantly reduced intensity compared to the non-deuterated analog.

Table 3: Mass Spectrometry Data (Electron Ionization, EI)

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z]
Methyl nicotinate	137	106, 78
Methyl nicotinate-d4	141	110, 82

Characterization Workflow



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References

- 1. medchemexpress.com [medchemexpress.com]
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